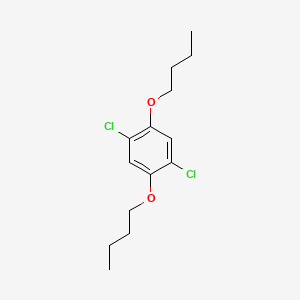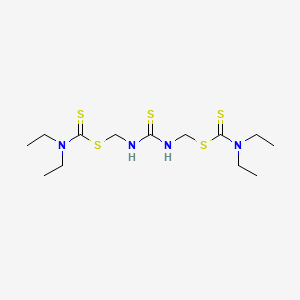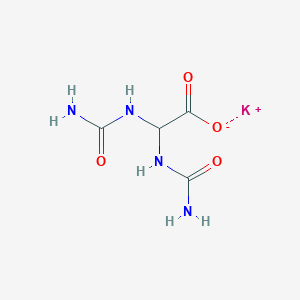
Allantoic acid potassium crystalline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allantoic acid potassium crystalline is a compound derived from allantoic acid, an organic compound with the chemical formula C₄H₈N₄O₄. Allantoic acid is a crystalline acid obtained by the hydrolysis of allantoin. In nature, it is produced from allantoin by the enzyme allantoinase, which is encoded by the gene AllB in Escherichia coli and other bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allantoic acid can be synthesized from allantoin through hydrolysis. The reaction involves the breakdown of allantoin in the presence of water, resulting in the formation of allantoic acid. The process can be catalyzed by the enzyme allantoinase .
Industrial Production Methods
Industrial production of allantoic acid potassium crystalline involves the crystallization of allantoic acid in the presence of potassium ions. This can be achieved by dissolving allantoic acid in a potassium-containing solution and allowing the crystals to form under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Allantoic acid undergoes various chemical reactions, including hydrolysis, complexation with organic and inorganic substrates, and interactions with nucleophilic reagents .
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent used in the hydrolysis of allantoin to produce allantoic acid.
Complexation: Allantoic acid can form complexes with both organic and inorganic substrates.
Nucleophilic Reactions: Allantoic acid can interact with nucleophilic reagents, leading to the formation of various products.
Major Products
The major product formed from the hydrolysis of allantoin is allantoic acid. Other products can include various complexes formed through interactions with different substrates .
Aplicaciones Científicas De Investigación
Allantoic acid potassium crystalline has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in nitrogen mobilization in plants and is involved in stress tolerance mechanisms.
Industry: Used in the production of cosmetics and pharmaceuticals.
Mecanismo De Acción
Allantoic acid exerts its effects by influencing various molecular targets and pathways. In plants, it acts as a signaling molecule that induces a complex crosstalk between abscisic acid and jasmonic acid pathways, resulting in increased stress tolerance . In humans, allantoin (from which allantoic acid is derived) promotes skin cell growth and rejuvenation, aiding in wound healing and tissue repair .
Comparación Con Compuestos Similares
Similar Compounds
Allantoin: A precursor to allantoic acid, known for its skin-enhancing properties.
Urea: Another nitrogen-containing compound with similar applications in skin care.
Dimethylurea: A related compound with similar chemical properties.
Propiedades
Fórmula molecular |
C4H7KN4O4 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
potassium;2,2-bis(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N4O4.K/c5-3(11)7-1(2(9)10)8-4(6)12;/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12);/q;+1/p-1 |
Clave InChI |
KIBUDGUEPGQMTK-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)[O-])(NC(=O)N)NC(=O)N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
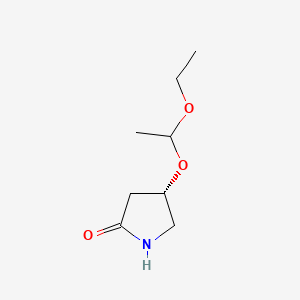


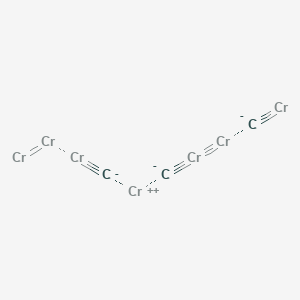
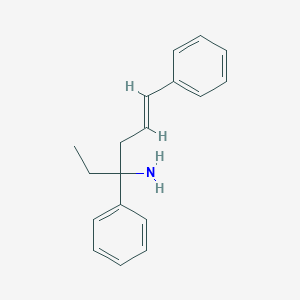
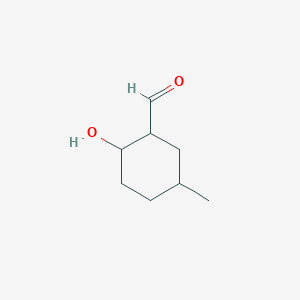

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
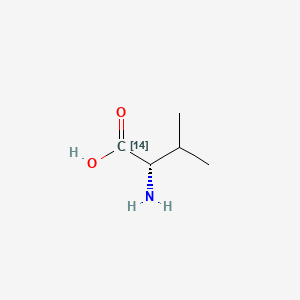
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
